Head-to-Head In Vitro Potency Against Resistant Gram-Positive Clinical Isolates
In a direct head-to-head comparison, Kocurin (PM181104) demonstrates a 16- to 160-fold higher potency than the first-line clinical antibiotic linezolid against key drug-resistant Gram-positive pathogens. Against MRSA strain S. aureus ATCC 33591, the MIC of Kocurin is 0.032 μg/mL compared to 2.560 μg/mL for linezolid [1]. This potency advantage is maintained against Vancomycin-Resistant Enterococci (VRE); for E. faecium R-2 (vanA), Kocurin's MIC is 0.008 μg/mL, whereas linezolid's is 2.560 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against drug-resistant clinical isolates |
|---|---|
| Target Compound Data | Kocurin MIC: 0.032 μg/mL (S. aureus ATCC 33591, MRSA); 0.008 μg/mL (E. faecium R-2, VRE vanA) |
| Comparator Or Baseline | Linezolid MIC: 2.560 μg/mL (S. aureus ATCC 33591); 2.560 μg/mL (E. faecium R-2) |
| Quantified Difference | Kocurin is 80x more potent against MRSA ATCC 33591 and 320x more potent against VRE E. faecium R-2 compared to linezolid. |
| Conditions | Broth microdilution assay (NCCLS/CLSI guidelines), Mueller-Hinton broth, 37°C, 24h incubation. |
Why This Matters
This significant fold-change in potency against clinically challenging resistant pathogens positions Kocurin as a superior in vitro tool compound over linezolid for studying drug-resistant MRSA and VRE mechanisms.
- [1] Mahajan, G., Thomas, B., Parab, R., et al. (2013). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 57(11), 5315-5319. (Table 2). View Source
